molecular formula C26H27N7O2S2 B2826027 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-44-9

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2826027
CAS No.: 501352-44-9
M. Wt: 533.67
InChI Key: JCKAYWLKLXQQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a sophisticated synthetic small molecule designed for advanced pharmacological and biochemical research. This compound features a unique hybrid structure that combines a purine-dione core, a benzo[d]thiazole moiety, and a 4-phenylpiperazine group. The purine-dione scaffold is a privileged structure in medicinal chemistry, known for its role as a kinase inhibitor hinge-binding motif . The integration of the sulfur-containing benzo[d]thiazole group, a common feature in various bioactive molecules , and the 4-phenylpiperazine unit, which often confers affinity for neurological targets, suggests this molecule has significant potential as a lead compound in drug discovery. Its primary research value lies in the exploration of adenosine receptor signaling, phosphodiesterase (PDE) inhibition, and various kinase pathways. The specific mechanism of action is dependent on the biological system under investigation but is hypothesized to involve competitive binding at the ATP site of enzymes or allosteric modulation of G-protein-coupled receptors (GPCRs). This product is intended for in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its biological activity and therapeutic potential. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O2S2/c1-29-22-21(23(34)30(2)26(29)35)33(16-17-36-25-27-19-10-6-7-11-20(19)37-25)24(28-22)32-14-12-31(13-15-32)18-8-4-3-5-9-18/h3-11H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKAYWLKLXQQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

  • Molecular Formula : C24H24N6O2S2
  • Molecular Weight : 492.6 g/mol
  • IUPAC Name : 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione
  • InChI Key : BIOKPKRRIMPTRJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of benzo[d]thiazole-2-thiol , which is then reacted with alkylating agents to introduce the thioethyl group. The final product is obtained through controlled reaction conditions to maximize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of benzo[d]thiazole and purine moieties allows for specific binding to these targets, modulating their activity and leading to diverse biological effects such as:

  • Anticancer Activity : Recent studies have shown that derivatives of benzothiazole exhibit significant inhibition of cancer cell proliferation. For instance, similar compounds have been reported to reduce the proliferation of A431 and A549 cancer cells while promoting apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Properties :
    • In a study evaluating novel benzothiazole derivatives, one compound (B7) demonstrated potent anticancer activity against human cancer cell lines (A431, A549). It inhibited key signaling pathways (AKT and ERK), which are crucial for cancer cell survival .
  • Anti-inflammatory Activity :
    • Another investigation highlighted the compound's ability to decrease inflammatory responses in vitro by reducing cytokine levels in treated cells. This suggests its potential as a dual-action therapeutic agent targeting both cancer and inflammation .

Research Findings

StudyFindings
Significant inhibition of cancer cell proliferation; apoptosis induction in A431 and A549 cells.
Reduction in IL-6 and TNF-α levels; inhibition of AKT and ERK pathways in inflammation models.
Potential as an antiviral agent; structure activity relationship studies indicating broad biological activity.

Scientific Research Applications

Structural Features

The compound features a purine core with substitutions that include a benzo[d]thiazole moiety and a piperazine ring, which are known for their roles in enhancing biological activity. The presence of sulfur in the thioether linkage further contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with purine cores exhibit significant anticancer properties by inhibiting cellular proliferation and inducing apoptosis in cancer cells.
  • Neuropharmacology : The presence of the piperazine ring suggests potential applications in treating neurological disorders, as similar compounds have shown efficacy in modulating neurotransmitter systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Properties

A study investigated the effects of similar purine derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Case Study 2: Neuropharmacological Effects

Research involving piperazine derivatives demonstrated their ability to interact with serotonin receptors, suggesting that the compound may have antidepressant or anxiolytic effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologyModulation of serotonin receptors
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-phenylpiperazinyl group at position 8 provides a balance between bulk and hydrogen-bonding capacity, which may improve selectivity for kinase targets compared to smaller substituents like pyrrolidinyl or benzyl(methyl)amino .

Physicochemical and Thermal Properties

  • Lipophilicity : The benzo[d]thiazole and phenylpiperazinyl groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., hydroxyethylpiperazinyl in ).
  • Thermal Stability: Purine derivatives, such as caffeine and aminouracil, decompose between 220–300°C, as shown in thermoanalytical studies . The target compound’s stability is expected to align with this range, though bulky substituents may slightly lower decomposition onset temperatures.

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthesis protocols for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves sequential reactions, starting with the functionalization of the purine core. Key steps include alkylation at the N-7 position using 2-(benzo[d]thiazol-2-ylthio)ethyl groups and substitution at the C-8 position with 4-phenylpiperazine. Critical parameters include:

  • Temperature control : Alkylation reactions typically require anhydrous conditions at 60–80°C to prevent hydrolysis of intermediates .
  • Catalyst selection : Palladium-based catalysts or phase-transfer agents improve regioselectivity during piperazine coupling .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (e.g., 1,3-dimethyl groups) and aromatic protons (benzo[d]thiazole and phenylpiperazine) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether linkages (C-S at ~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS resolves ambiguities in molecular ion fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antiviral : Plaque reduction assays (e.g., hepatitis C replicon systems) due to the compound’s purine scaffold inhibiting viral polymerases .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, noting IC₅₀ values .

Advanced Research Questions

Q. How can regioselective modifications at the purine C-8 position be achieved to enhance bioactivity?

  • Methodological Answer :

  • Computational modeling : Use DFT calculations to predict electronic effects of substituents on the purine ring’s reactivity .
  • Protecting groups : Temporarily block N-9 with trityl groups to direct substitution to C-8 .
  • Reaction monitoring : In-situ FTIR tracks intermediate formation during piperazine coupling to optimize reaction time .

Q. What strategies address contradictory data in bioactivity studies (e.g., antiviral vs. anticancer potency)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare analogs with varying substituents (e.g., benzothiazole vs. phenylpiperazine moieties) to isolate pharmacophores .
  • Target profiling : Use kinome-wide screening to identify off-target interactions that may explain divergent results .
  • Solubility adjustments : Modify lipophilicity via PEGylation or pro-drug formulations to improve bioavailability in specific assays .

Q. How can computational tools predict the compound’s 3D conformation and binding modes?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina with viral polymerase (PDB: 3UYT) or kinase (PDB: 1ATP) structures to simulate ligand-receptor interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzothiazole-thioethyl side chain in aqueous environments .

Q. What experimental designs minimize degradation during long-term stability studies?

  • Methodological Answer :

  • Storage conditions : Lyophilized samples stored at -80°C under argon show <5% degradation over 6 months .
  • Accelerated stability testing : Expose solutions to 40°C/75% RH for 4 weeks, monitoring via HPLC for oxidation byproducts (e.g., sulfoxide formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.